molecular formula C11H7BrClNO2 B6167001 methyl 7-bromo-4-chloroquinoline-2-carboxylate CAS No. 1823238-35-2

methyl 7-bromo-4-chloroquinoline-2-carboxylate

Cat. No.: B6167001
CAS No.: 1823238-35-2
M. Wt: 300.5
InChI Key:
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Description

Methyl 7-bromo-4-chloroquinoline-2-carboxylate is a synthetic organic compound belonging to the class of quinoline derivatives. It is characterized by the presence of bromine and chlorine atoms at the 7th and 4th positions, respectively, on the quinoline ring, and a carboxylate ester group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-4-chloroquinoline-2-carboxylate typically involves the bromination and chlorination of quinoline derivatives followed by esterification. One common method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Another approach involves the Friedlander heteroannulation method using nano zinc oxide as a catalyst, which provides regiospecific synthesis under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may utilize green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, ultrasound-promoted synthesis, and the use of ionic liquids have been explored to achieve efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-4-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Methyl 7-bromo-4-chloroquinoline-2-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a lead compound in drug development due to its unique structural features.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various organic molecules.

    Biological Studies: Quinoline derivatives, including this compound, are studied for their biological activities, such as antiprotozoal and antimicrobial properties.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 7-bromo-4-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. The presence of bromine and chlorine atoms may enhance its binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Methyl 8-bromo-4-chloroquinoline-2-carboxylate: Similar in structure but with the bromine atom at the 8th position.

    4-Arylquinoline-2-carboxylate Derivatives: These compounds have different substituents at the 4th position and show varied biological activities.

Uniqueness

Methyl 7-bromo-4-chloroquinoline-2-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This distinct structure makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1823238-35-2

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.5

Purity

95

Origin of Product

United States

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